1'-[2-(4-fluorophenyl)acetyl]-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one
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Overview
Description
1’-[2-(4-fluorophenyl)acetyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique combination of a benzofuran moiety and a piperidine ring, which are connected through a spiro linkage. The presence of a fluorophenyl group adds to its chemical diversity and potential biological activity.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .
Biochemical Pathways
Benzofuran derivatives have been found to have significant anticancer activities, suggesting they may affect pathways related to cell growth and proliferation .
Result of Action
Benzofuran derivatives have been found to have significant cell growth inhibitory effects in different types of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[2-(4-fluorophenyl)acetyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzofuran core, followed by the introduction of the piperidine ring through a spirocyclization reaction. The fluorophenyl group is then introduced via an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1’-[2-(4-fluorophenyl)acetyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives of the benzofuran moiety.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
1’-[2-(4-fluorophenyl)acetyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1’-[2-(4-chlorophenyl)acetyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one
- 1’-[2-(4-bromophenyl)acetyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one
- 1’-[2-(4-methylphenyl)acetyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one
Uniqueness
1’-[2-(4-fluorophenyl)acetyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to certain biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1'-[2-(4-fluorophenyl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c21-15-7-5-14(6-8-15)13-18(23)22-11-9-20(10-12-22)17-4-2-1-3-16(17)19(24)25-20/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWPTRMJJWHEBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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